Cetyl dimethylbutyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

185143-68-4 |

|---|---|

Molecular Formula |

C22H46O |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

1-(4-methylpentan-2-yloxy)hexadecane |

InChI |

InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |

InChI Key |

XMFUMMRWIFOQDQ-UHFFFAOYSA-N |

SMILES |

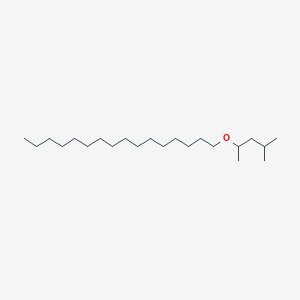

CCCCCCCCCCCCCCCCOC(C)CC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(C)CC(C)C |

Synonyms |

CETYL DIMETHYLBUTYL ETHER |

Origin of Product |

United States |

Synthetic Methodologies for Cetyl Dimethylbutyl Ether

Catalytic Synthesis Approaches

The formation of the ether linkage in cetyl dimethylbutyl ether is facilitated by catalytic systems that enable the reaction between its alcohol and ketone precursors.

The principal industrial method for synthesizing this compound involves the reaction of cetyl alcohol with 4-methyl-2-pentanone (B128772) under a hydrogen atmosphere in the presence of a hydrogenation catalyst. cir-safety.orgcir-safety.org This process is a reductive etherification. The reaction begins with the adsorption of 4-methyl-2-pentanone onto the catalyst's surface, where it is hydrogenated to form a secondary alcohol intermediate. Simultaneously, cetyl alcohol deprotonates to form a highly reactive alkoxide species. This alkoxide then performs a nucleophilic attack on the secondary alcohol, resulting in the formation of the ether bond.

Commonly employed catalysts for this reaction include palladium-on-carbon (Pd/C) or Raney nickel. The reaction is typically conducted at temperatures ranging from 120°C to 180°C and hydrogen pressures of 10 to 50 bar. Optimal conditions are crucial for maximizing yield and minimizing side reactions. For instance, an optimal temperature is around 150°C, as higher temperatures can promote undesirable side reactions like the dehydration of cetyl alcohol. Industrial-scale production using this method can achieve yields greater than 85% with a purity of over 99% after purification.

Key Parameters for Hydrogenation-Catalyzed Etherification

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 150°C (optimal) | Higher temperatures can accelerate side reactions. |

| Hydrogen Pressure | 30 bar | Ensures sufficient hydrogen is available for the reduction of the ketone. |

| Catalyst Loading | 5 wt% Pd/C | Lower loadings can increase the required reaction time. |

While hydrogenation-catalyzed etherification is the primary route, other synthetic strategies have been explored.

Williamson Ether Synthesis with Modified Bases : A variation of the classic Williamson ether synthesis can be adapted for sterically hindered molecules like this compound. This method uses cetyl bromide and dimethylbutyl alcohol with a strong base. To accommodate the bulky substrates and reduce the risk of elimination side reactions, milder bases such as potassium carbonate in a solvent like dimethylformamide (DMF) are used instead of traditional sodium hydride. The reaction typically proceeds at 80–100°C for 12–24 hours. The significant steric hindrance from the dimethylbutyl group can slow the reaction rate.

Acid-Catalyzed Dehydration : Another, less common, approach involves the acid-catalyzed dehydration of a mixture of cetyl alcohol and tert-butanol (B103910) using concentrated sulfuric acid (H₂SO₄). In this process, the acid protonates the hydroxyl group of the alcohol, facilitating a nucleophilic attack by the other alcohol molecule to form the ether. This method requires strict temperature control, typically around 140°C, to prevent unwanted side reactions such as sulfonation.

Precursor Chemistry and Reactant Optimization

The choice and quality of the starting materials are fundamental to the successful synthesis of this compound.

Cetyl alcohol (also known as hexadecan-1-ol) is a 16-carbon fatty alcohol that serves as the source of the long C16 alkyl chain in the final ether product. wikipedia.orgnih.gov It is a waxy white solid at room temperature. wikipedia.org In the synthesis process, cetyl alcohol's hydroxyl group is deprotonated, often in situ, to form a cetyl alkoxide ion. This greatly increases the nucleophilicity of the oxygen atom, preparing it to form the ether linkage by attacking the other precursor molecule. The long hydrocarbon chain of cetyl alcohol contributes to the emollient and barrier-forming properties of the final ether product.

4-Methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK), is the precursor for the dimethylbutyl group of the ether. cir-safety.orgchemicalbook.com It is a colorless liquid and a common organic solvent and chemical intermediate. chemicalbook.comregenesis.com In the primary catalytic synthesis route, 4-methyl-2-pentanone is not used directly for the ether bond formation but is first reduced. The ketone is hydrogenated on the catalyst surface to its corresponding secondary alcohol, 4-methyl-2-pentanol. chemicalbook.com This in-situ-generated alcohol intermediate is then attacked by the cetyl alkoxide to form this compound. This two-step, one-pot process is an efficient way to construct the ether from a stable and readily available ketone precursor.

Post-Synthesis Purification and Isolation Techniques

After the chemical reaction is complete, a multi-step purification process is necessary to isolate the this compound from unreacted starting materials, the catalyst, and any byproducts. cir-safety.org The first step is typically filtration, which is performed to completely remove the solid hydrogenation catalyst (e.g., Pd/C or Raney nickel).

Following catalyst removal, the liquid mixture undergoes vacuum distillation. This technique separates components based on their different boiling points. Under reduced pressure, the desired this compound can be distilled at a lower temperature, preventing thermal degradation. This step effectively removes lower-boiling point unreacted precursors and higher-boiling point oligomeric byproducts. Through this sequential purification process, industrial batches can achieve a final purity of over 99%.

Structural Modifications and Derivative Synthesis of Cetyl Dimethylbutyl Ether

Homologous Series and Analogous Compounds of Fatty Ethers

The properties and synthesis of fatty ethers are best understood by examining their homologous series and analogous compounds, which include both straight-chain and branched structures.

The synthesis of fatty ethers, including those analogous to cetyl dimethylbutyl ether, can be accomplished through several established chemical routes. The choice of method often depends on the specific structure, steric hindrance of the reactants, and desired yield.

Williamson Ether Synthesis : This is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide. For fatty ethers, a long-chain fatty alcohol is first deprotonated with a strong base (like sodium hydride) to form the alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. Modifications to this method can accommodate bulkier substrates by using milder bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to reduce competing elimination reactions.

Acid-Catalyzed Dehydration : Symmetrical straight-chain ethers can be synthesized by the acid-catalyzed dehydration of two molecules of a fatty alcohol. However, this method is less suitable for producing unsymmetrical ethers like this compound because it tends to yield a mixture of products.

Catalytic Hydrogenation : This industrial-scale method is used for the synthesis of this compound itself. It involves the reaction of a fatty alcohol (cetyl alcohol) with a ketone (4-methyl-2-pentanone) under a hydrogen atmosphere in the presence of a hydrogenation catalyst like palladium-on-carbon (Pd/C). cir-safety.org The process typically requires elevated temperatures (120–180°C) and pressures (10–50 bar).

Enzymatic Synthesis : Lipases can be used to catalyze the formation of ether bonds, particularly in the synthesis of polyol fatty acid esters where a partial ester of a polyol is reacted with a fatty acid. google.com While primarily used for esters, enzymatic methods offer high selectivity and are of growing interest for ether synthesis under milder conditions.

The following table summarizes key parameters for different synthetic routes to fatty ethers.

Table 1: Comparison of Synthetic Routes to Fatty Ethers

| Synthetic Route | Reactants | Catalyst/Base | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | Fatty Alcohol + Alkyl Halide | Strong Base (e.g., NaH) or Mild Base (e.g., K₂CO₃) | 80–100°C, Solvent (DMF, THF) | Versatile for unsymmetrical ethers | Sensitive to steric hindrance, risk of elimination reactions | |

| Catalytic Hydrogenation | Fatty Alcohol + Ketone | Pd/C, Raney Nickel | 120–180°C, 10–50 bar H₂ pressure | High yield and purity, suitable for industrial scale | Requires high pressure and temperature equipment | cir-safety.org |

| Acid-Catalyzed Dehydration | Fatty Alcohol | Strong Acid (e.g., H₂SO₄) | ~140°C | Simple for symmetrical ethers | Not suitable for unsymmetrical ethers, product mixtures | |

| Enzymatic Synthesis | Polyol Partial Ester + Fatty Acid | Lipase | Mild conditions | High selectivity, environmentally friendly | Reactivity with branched fatty acids can be low | google.com |

The physical and chemical properties of fatty ethers are highly dependent on their structural features, such as the length and branching of the alkyl chains.

Chain Length : Increasing the length of the alkyl chains in a homologous series of straight-chain ethers, such as from Dicaprylyl Ether (two C8 chains) to Distearyl Ether (two C18 chains), leads to a significant increase in molecular weight and van der Waals forces. cir-safety.org This results in higher melting and boiling points and decreased volatility.

Branching : The introduction of branching in the alkyl chain, as seen in this compound, disrupts the regular packing of the molecules. This generally leads to a lower melting point compared to a straight-chain isomer of similar molecular weight. Branching also impacts the molecule's viscosity and solubility characteristics.

Volatility and Solubility : Short-chain ethers like methyl tert-butyl ether (MTBE) are highly volatile. In contrast, the long cetyl chain in this compound makes it essentially non-volatile, a property crucial for its use in certain applications. The predominantly hydrophobic character of long-chain fatty ethers makes them highly soluble in non-polar solvents and oils, while having negligible solubility in water.

The table below provides a comparative analysis of this compound and other representative ether compounds.

Table 2: Structural and Physical Property Comparison of Selected Ethers

| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Structural Feature(s) | Notable Physical Property | Reference |

|---|---|---|---|---|---|

| This compound | C₁₆H₃₃-O-CH(CH₃)CH₂CH(CH₃)₂ | 326.6 | Long straight chain (C16) + branched chain (C6) | Very low volatility | nih.govcir-safety.org |

| Dicaprylyl Ether | C₈H₁₇-O-C₈H₁₇ | 242.4 | Two medium-length straight chains (C8) | Lower molecular weight than this compound | cir-safety.org |

| Distearyl Ether | C₁₈H₃₇-O-C₁₈H₃₇ | 523.0 | Two long straight chains (C18) | High molecular weight, solid at room temperature | cir-safety.org |

| Methyl tert-butyl ether (MTBE) | CH₃-O-C(CH₃)₃ | 88.15 | Short, branched chains | High volatility, significant water solubility |

Incorporation of the this compound Moiety into Complex Molecular Architectures

The unique combination of a long, flexible alkyl chain and a branched, bulky group makes the this compound moiety an interesting building block for the synthesis of more complex macromolecules like polymers and amphiphiles.

Incorporating an ether moiety, such as this compound, into a polymer can be achieved by several synthetic strategies. These methods allow for the modification of existing polymers or the synthesis of new polymers with tailored properties.

"Grafting to" and "Grafting from" : These are common surface modification techniques. mdpi.com In a "grafting to" approach, a pre-formed polymer chain with a reactive end-group could be attached to a surface or another polymer backbone. To incorporate a this compound moiety, one could synthesize a polymer chain with a terminal group (e.g., a hydroxyl group) and then use an etherification reaction. The "grafting from" method involves attaching an initiator to a backbone and polymerizing a monomer from this site. mdpi.com

Post-Polymerization Functionalization : This strategy involves modifying a pre-existing polymer. For instance, a polymer containing reactive sites, such as bromo-groups, can be functionalized via reactions like the Ullmann coupling, where a C-Br bond is converted to a C-N or C-O bond. mdpi.com A polymer with hydroxyl groups could be functionalized by reacting it with a suitable derivative of this compound in a Williamson-type synthesis. cdnsciencepub.com

Polymerization of Functional Monomers : Another approach is to first synthesize a monomer that already contains the this compound moiety and then polymerize it. For example, a vinyl ether or an acrylate (B77674) monomer functionalized with the this compound group could be synthesized and then polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP) or Atom Transfer Radical Polymerization (ATRP). rsc.orgnih.gov

Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can self-assemble into structures like micelles or vesicles. The this compound unit can serve as a robust hydrophobic backbone for such derivatives.

The synthesis of ether-based amphiphiles often involves creating block copolymers, where a hydrophobic block is covalently linked to a hydrophilic block.

Living Polymerization Techniques : Methods like living cationic or anionic polymerization are ideal for creating well-defined block copolymers. acs.orgacs.org One could theoretically synthesize an amphiphilic diblock copolymer by first polymerizing a hydrophobic monomer and then adding a hydrophilic monomer. A more direct approach for incorporating the this compound moiety would be to use a functionalized this compound derivative as an initiator for the polymerization of a hydrophilic monomer, such as ethylene (B1197577) glycol vinyl ether.

Site Transformation Strategy : This multi-step approach involves synthesizing a hydrophobic polymer segment first, followed by end-functionalization to transform it into a macroinitiator. rsc.org This macroinitiator is then used to initiate the polymerization of a hydrophilic monomer, resulting in an ABA or AB block copolymer. For example, a polymer could be formed with this compound-like units, and its ends could be functionalized with ATRP initiating sites. Subsequently, a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) could be polymerized from these sites to form the amphiphilic structure. rsc.org

Click Chemistry : Modern synthetic methods like click chemistry could also be employed. A this compound derivative containing an azide (B81097) or alkyne group could be "clicked" onto a hydrophilic polymer chain containing the complementary functional group, providing a highly efficient route to the desired amphiphilic molecule.

These strategies demonstrate the potential for creating a wide range of complex and functional molecules built upon the this compound framework.

Chemical Reactivity and Mechanistic Studies of Cetyl Dimethylbutyl Ether

Reaction Pathways of Ethers in Organic Synthesis

Ethers are generally considered to be relatively unreactive compounds, which contributes to their utility as solvents in many chemical reactions. However, under specific conditions, the ether linkage can be cleaved or formed.

Ether cleavage typically requires strong acidic conditions. masterorganicchemistry.com The process begins with the protonation of the ether oxygen, which makes the leaving group (an alcohol) more stable. masterorganicchemistry.com Following protonation, a nucleophile can attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. masterorganicchemistry.com For an unsymmetrical ether like cetyl dimethylbutyl ether, the pathway of this cleavage (SN1 or SN2) would depend on the structure of the alkyl groups. masterorganicchemistry.com Given the steric hindrance of the dimethylbutyl group, an SN2 reaction at the cetyl group's primary carbon would be more likely if a strong nucleophile is present. Conversely, the tertiary nature of the carbon attached to the dimethylbutyl group could favor an SN1-type cleavage under conditions that promote carbocation formation.

The formation of this compound can be achieved through several synthetic routes. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. While adaptable, steric hindrance from the bulky dimethylbutyl group can slow down the nucleophilic attack. Another approach is the acid-catalyzed condensation of two alcohols. For this compound, this would involve reacting cetyl alcohol with dimethylbutyl alcohol in the presence of an acid catalyst like sulfuric acid. This method is generally more suited for synthesizing symmetrical ethers from primary alcohols. A more specialized method involves the reaction of cetyl alcohol and 4-methyl-2-pentanone (B128772) under a hydrogen atmosphere with a hydrogenation catalyst. cir-safety.org

Table 1: Comparison of Synthesis Methods for Ethers

| Synthesis Method | Reactants | General Conditions | Suitability for this compound |

| Williamson Ether Synthesis | Sodium cetoxide and dimethylbutyl halide OR Cetyl halide and sodium dimethylbutoxide | Strong base (e.g., NaH) | Feasible, but may be slow due to steric hindrance. |

| Acid-Catalyzed Condensation | Cetyl alcohol and dimethylbutyl alcohol | Strong acid (e.g., H2SO4), heat | Possible, but may lead to side products due to the branched alcohol. |

| Reductive Etherification | Cetyl alcohol and 4-methyl-2-pentanone | Hydrogen atmosphere, hydrogenation catalyst | A reported method of manufacture. cir-safety.org |

Acid-catalyzed condensation is a direct method for forming ether linkages from alcohols. The reaction mechanism involves the protonation of one alcohol molecule by the acid catalyst, which then leaves as a water molecule upon nucleophilic attack by a second alcohol molecule. This process is most efficient for primary alcohols that can readily undergo SN2 reactions. The synthesis of unsymmetrical ethers via this method can be challenging due to the potential for the formation of three different products (two symmetrical ethers and the desired unsymmetrical ether). For the synthesis of this compound, the reaction between cetyl alcohol and dimethylbutyl alcohol would likely be complicated by the steric hindrance and potential for side reactions, such as elimination from the tertiary dimethylbutyl group.

Industrial processes for forming condensation resins sometimes utilize alcohols in the presence of other reactants like aldehydes and urea, often catalyzed by a Brønsted acid at elevated temperatures. google.comgoogle.com While not a direct synthesis of a simple ether, these processes highlight the conditions under which ether linkages can be formed through condensation.

Oxidative Stability and Degradation Mechanisms of Branched Ethers

The stability of ethers towards oxidation is a critical factor in their application, particularly in environments where they may be exposed to air, heat, or other oxidative stressors. The presence of branching in the alkyl chains can influence this stability.

Advanced Oxidation Processes (AOPs) are effective methods for studying the degradation of organic pollutants, including ethers. brieflands.commdpi.commdpi.com These processes generate highly reactive species, most commonly hydroxyl radicals (•OH), which can initiate the breakdown of organic molecules. mdpi.com AOPs such as UV/H2O2, Fenton (H2O2/Fe2+), and photocatalysis have been used to degrade various ethers in aqueous solutions. brieflands.commdpi.com The efficiency of these processes is often dependent on factors like pH, with acidic conditions generally favoring the Fenton reaction. brieflands.com While specific studies on this compound are lacking, research on similar compounds like methyl tert-butyl ether (MTBE) has shown that AOPs can achieve significant degradation. brieflands.com

The oxidative cleavage of ethers typically proceeds via a radical mechanism. The initial step involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. This is often the rate-determining step. In the presence of oxygen, this radical can be converted to a peroxy radical, which can then undergo further reactions leading to the cleavage of the C-O bond and the formation of products such as aldehydes, ketones, and alcohols. mdpi.com

Studies on the oxidation of dibutyl ether isomers have shown that the degree and position of branching affect the reactivity and the products formed. nrel.gov Branching can influence the stability of the initial radical and the subsequent reaction pathways. For instance, highly branched perfluoroalkyl ethers have been observed to be potentially less stable than less branched or unbranched analogues. nasa.gov In the case of this compound, the presence of a tertiary hydrogen on the dimethylbutyl group would likely be a primary site for hydrogen abstraction, initiating the degradation process. Fungal heme-peroxygenases have also been shown to catalyze the oxidative cleavage of ethers, where an oxygen atom is inserted into the carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down. mdpi.comnih.gov

Advanced Analytical Characterization Techniques for Cetyl Dimethylbutyl Ether

Chromatographic Methods for Purity and Compositional Analysis

Chromatography is indispensable for separating Cetyl Dimethylbutyl Ether from reaction precursors, byproducts, and formulation matrices. These separation techniques are fundamental for quality control and ensuring the compound meets high purity standards, often exceeding 99% after purification stages like vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. It is highly effective for verifying purity and identifying trace-level impurities. In a typical GC-MS analysis, the ether is volatilized and separated on a capillary column before being fragmented and detected by the mass spectrometer.

Methodology and Findings: The analysis often employs a splitless injection mode to enhance sensitivity for detecting trace impurities. The GC is equipped with a non-polar capillary column, suitable for separating long-chain hydrocarbons and ethers. The temperature program is optimized to ensure the elution of the high-boiling point this compound while separating it from any lower-boiling point reactants or higher-boiling oligomeric byproducts. mdpi.com

The mass spectrometer fragments the parent molecule in a predictable manner. The fragmentation patterns of long-chain alkyl ethers are well-established, with characteristic ions resulting from the cleavage of the C-O ether bond and fragmentation along the alkyl chains. nih.govresearchgate.net Key fragmentation ions for this compound would include those corresponding to the loss of the cetyl or dimethylbutyl groups, as well as smaller alkyl fragments. High-resolution mass spectrometry can be used to confirm the elemental composition of these fragments. nih.gov

Table 1: Typical GC-MS Parameters for Ether Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Injector Temp. | 250-300 °C | Ensures complete volatilization of the high molecular weight ether. |

| Column | Non-polar (e.g., DB-5ms) | Separates compounds based on boiling point; suitable for non-polar analytes. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. mdpi.com |

| Oven Program | Ramped (e.g., 100°C to 320°C) | Allows for the separation of a wide range of components based on volatility. mdpi.com |

| Ionization Mode | Electron Ionization (EI) | Standard mode that produces repeatable fragmentation patterns for library matching. scispace.com |

| MS Analyzer | Quadrupole, TOF | Scans and separates ions based on their mass-to-charge ratio. epa.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For a non-polar compound like this compound, several HPLC approaches can be utilized.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. advancechemjournal.com For this compound, an RP-HPLC method would use a non-polar stationary phase, such as C18 or C8 silica, and a polar mobile phase. libretexts.orglibretexts.org Given the high non-polarity of the ether, a mobile phase consisting of strong organic solvents like methanol, acetonitrile, or tetrahydrofuran, with minimal water content, would be required for elution. researchgate.net

Normal-Phase HPLC (NP-HPLC): Alternatively, normal-phase chromatography can be employed. advancechemjournal.comunt.edu This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate). researchgate.net NP-HPLC is particularly useful for separating isomers and is well-suited for analytes soluble in non-polar solvents. unt.edu

Liquid chromatography can also be coupled with mass spectrometry (LC-MS) for enhanced detection and identification, a technique that has been applied to the analysis of similar fatty ethers like Dicaprylyl Ether. cir-safety.orgcir-safety.org

Table 2: HPLC Methodologies for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Elution Principle |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Non-polar (C18, C8) libretexts.org | Polar (Methanol, Acetonitrile) | Less polar compounds are retained longer. advancechemjournal.com |

| Normal-Phase (NP-HPLC) | Polar (Silica) | Non-polar (Hexane, Ethyl Acetate) researchgate.net | More polar compounds are retained longer. |

| Non-Aqueous Reversed-Phase | Non-polar (C18) | Non-aqueous (Methanol/Diethyl ether) researchgate.net| Separates highly non-polar compounds insoluble in aqueous mobile phases. |

Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques are crucial for the unambiguous elucidation of the molecular structure of this compound, providing confirmation of functional groups and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. ebsco.comindianastate.edu Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the ether's structure.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the protons on the carbons immediately adjacent to the ether oxygen are deshielded and exhibit a characteristic downfield chemical shift, typically in the range of 3.3 to 4.5 ppm. libretexts.orglibretexts.orgoregonstate.edu The remaining signals correspond to the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the cetyl and dimethylbutyl chains, which appear further upfield.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Similar to ¹H NMR, the carbons bonded directly to the ether oxygen are deshielded and appear in the 50 to 80 ppm range. libretexts.orgoregonstate.edu The other alkyl carbons of the long cetyl chain and the branched dimethylbutyl group appear at higher fields (further upfield).

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -O-CH₂- (Cetyl) | 3.3 - 3.7 | 65 - 80 libretexts.orgoregonstate.edu |

| -O-CH- (Dimethylbutyl) | 3.4 - 4.5 libretexts.orglibretexts.org | 65 - 80 libretexts.orgoregonstate.edu |

| -CH₂- (Alkyl Chain) | 1.2 - 1.6 | 20 - 35 |

| -CH₃ (Terminal) | 0.8 - 1.0 | 10 - 15 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of a strong C-O-C asymmetric stretching vibration, which is the most diagnostic peak for ethers and typically appears in the 1050-1150 cm⁻¹ region. libretexts.org Another key feature is the absence of a broad absorption band in the 3200-3600 cm⁻¹ range, which confirms the absence of hydroxyl (-OH) groups from any unreacted cetyl alcohol starting material. The spectrum will also be dominated by strong C-H stretching absorptions around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. rsc.org While the C-O-C stretch is also observable in the Raman spectrum, this technique is particularly sensitive to the non-polar C-C and C-H bonds that constitute the bulk of the molecule's structure. researchgate.net The Raman spectrum will show strong signals corresponding to the vibrations of the long alkyl backbone, providing a characteristic fingerprint for the compound. researchgate.net

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-O-C Stretch | IR | ~1100 | Strong, characteristic asymmetric stretch, confirms ether linkage. spectroscopyonline.com |

| C-H Stretch (sp³) | IR / Raman | 2850 - 3000 | Strong absorptions from the numerous alkyl C-H bonds. |

| O-H Stretch | IR | Not Present (~3200-3600) | Absence confirms purity from alcohol precursors. |

| C-C Stretch | Raman | 800 - 1200 | Provides information on the carbon backbone structure. |

Theoretical and Computational Studies of Cetyl Dimethylbutyl Ether

Molecular Modeling and Simulation of Ether Structures

Molecular modeling and simulation are indispensable techniques for investigating the three-dimensional structures and dynamic behavior of molecules like cetyl dimethylbutyl ether. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

The flexibility of the long cetyl chain and the branched dimethylbutyl group in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule.

Intermolecular interactions play a crucial role in the macroscopic properties of this compound. Although ethers cannot act as hydrogen bond donors, the oxygen atom can act as a hydrogen bond acceptor. numberanalytics.com This allows for interactions with protic molecules, such as water or alcohols, which may be present in formulations. The dominant intermolecular forces in a pure sample of this compound would be van der Waals forces, specifically London dispersion forces, which increase with the length of the alkyl chains.

Interactive Table: Hypothetical Conformational Energy Profile of this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed (high energy) |

| 60 | 0.8 | Gauche |

| 120 | 3.5 | Eclipsed |

| 180 | 0.0 | Anti (most stable) |

Note: This table presents a hypothetical energy profile for a selected dihedral angle within the cetyl chain of this compound, illustrating the typical energy differences between conformations.

Quantum chemical calculations, such as those based on Hartree-Fock or Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine properties like bond lengths, bond angles, charge distribution, and molecular orbital energies.

For this compound, quantum chemical calculations would likely show that the C-O bonds are polarized, with the more electronegative oxygen atom bearing a partial negative charge and the adjacent carbon atoms bearing partial positive charges. libretexts.org This charge distribution is fundamental to understanding the molecule's reactivity and its interactions with other polar molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting its reactivity in chemical reactions. In ethers, the HOMO is typically localized on the oxygen atom, making it susceptible to attack by electrophiles.

Interactive Table: Hypothetical Calculated Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Oxygen (Ether) | -0.55 |

| Carbon (adjacent to O, cetyl side) | +0.25 |

| Carbon (adjacent to O, butyl side) | +0.28 |

Note: This table provides hypothetical Mulliken charges for the key atoms in the ether linkage of this compound, as would be determined by quantum chemical calculations.

Reaction Mechanism Prediction and Kinetic Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

The synthesis of ethers can often be achieved through various routes, such as the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols. numberanalytics.com DFT studies are well-suited to model these reactions. For instance, in a Williamson-type synthesis involving an alkoxide and an alkyl halide, DFT can be used to calculate the activation energy barrier for the SN2 reaction, providing a quantitative measure of the reaction rate. rsc.org

In the context of this compound, DFT could be employed to model its formation from cetyl alcohol and a suitable dimethylbutyl-containing precursor. cir-safety.orgcir-safety.org Such studies would help in optimizing reaction conditions by identifying the lowest energy pathway and potential side reactions. Theoretical investigations on similar etherification reactions have shown that the choice of solvent can significantly influence the reaction barrier. sioc-journal.cn

Ethers are known to undergo degradation, particularly through auto-oxidation to form hydroperoxides. This process is relevant to the long-term stability and storage of products containing this compound. Computational methods can be used to model the mechanism of this degradation.

The initial step in the auto-oxidation of an ether is the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a radical. The stability of this radical intermediate can be calculated using computational methods. Subsequent reaction with molecular oxygen leads to a peroxy radical, which can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction. DFT calculations can be used to determine the energetics of each step in this process, providing insights into the rate of degradation. Studies on the oxidation of other ethers have shown that the presence of antioxidants can significantly increase the activation energy for the initial hydrogen abstraction step, thereby inhibiting degradation. researchgate.net

Interactive Table: Hypothetical Thermodynamic Data for the Initial Step of this compound Degradation

| Reaction Step | Reactants | Products | Hypothetical ΔH (kcal/mol) | Hypothetical ΔG (kcal/mol) |

| Hydrogen Abstraction | This compound + •OH | Ether Radical + H₂O | -15.2 | -18.5 |

Note: This table presents hypothetical thermodynamic data for the initial hydrogen abstraction step in the degradation of this compound by a hydroxyl radical, as could be predicted by computational chemistry.

Applications in Materials Science and Chemical Processes

Role as a Processing Aid or Modifying Agent in Polymer Systems

There is currently no significant body of research to suggest that Cetyl dimethylbutyl ether is utilized as a processing aid or modifying agent in polymer systems.

Influence on Polymerization and Cross-linking Reactions

The influence of additives on polymerization and cross-linking reactions is a key area of polymer chemistry. researchgate.net Such substances can act as plasticizers, stabilizers, or even catalysts. A review of the literature, including studies on various polymerization techniques and cross-linking chemistry, did not yield specific information on the role of this compound. researchgate.netrsc.orgsns.it While some complex ethers and surfactants can influence reaction kinetics, no data was found to substantiate this role for this compound.

Function as a Surfactant in Emulsion and Dispersion Systems

This compound is classified as a non-ionic surfactant. nih.gov Non-ionic surfactants are widely used to stabilize emulsions and dispersions in various industrial applications. mdpi.comnih.gov

Micellization Behavior and Self-Assembly Properties

Surfactants, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into structures called micelles. rsc.orgbohrium.com This behavior is fundamental to their function in detergency, solubilization, and as reaction media. The study of micellization often involves determining the CMC and understanding how factors like temperature and solvent composition affect it. nih.govrsc.orgacs.orgresearchgate.net Despite the general knowledge of the self-assembly of long-chain alkyl ethers and other non-ionic surfactants, specific experimental data on the micellization behavior, CMC, and self-assembly properties of pure this compound could not be located in the reviewed literature.

Application in Nanomaterial Synthesis and Stabilization

Non-ionic surfactants are crucial for the synthesis and stabilization of nanoparticles, preventing their aggregation and controlling their growth and morphology. mdpi.comnih.govencyclopedia.pub They adsorb onto the nanoparticle surface, providing steric stability. acs.orgresearchgate.net While the principles of using non-ionic surfactants, including long-chain alkyl ethers, for creating stable nanoparticle dispersions are well-documented, researchgate.net there is no specific research or application data detailing the use of this compound in the synthesis or stabilization of any particular nanomaterials.

Environmental Transport and Transformation of Cetyl Dimethylbutyl Ether

Environmental Fate and Distribution Pathways in Various Media

The environmental distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For cetyl dimethylbutyl ether, these properties suggest a strong tendency to associate with solids and organic matter rather than remaining in water or air.

With a very high estimated octanol-water partition coefficient (log Kow) of 9.74, this compound is extremely lipophilic, or "fat-loving". thegoodscentscompany.comwikipedia.org This indicates a strong preference for partitioning into organic phases over aqueous ones. Its water solubility is correspondingly very low, estimated at approximately 4.1 x 10⁻⁵ mg/L at 25°C. thegoodscentscompany.comperflavory.com Consequently, if released into aquatic environments, the compound is not expected to remain dissolved in the water column. Instead, it would rapidly adsorb to suspended particulate matter and ultimately partition to sediment. This behavior is common for hydrophobic organic compounds. cdc.gov

The compound's volatility is low, with an estimated vapor pressure of 8.42 x 10⁻⁵ mmHg at 25°C. thegoodscentscompany.com This low vapor pressure, combined with a high Henry's Law Constant, suggests that while volatilization from water surfaces can occur, it is not expected to be a primary fate process. thegoodscentscompany.comcdc.gov Any portion that does enter the atmosphere is unlikely to persist in the vapor phase but would rather adsorb to airborne particulate matter, which can then be removed from the atmosphere through wet or dry deposition.

The primary environmental sinks for this compound are therefore predicted to be soil and sediment. If released to land, its low water solubility and high lipophilicity would cause it to bind strongly to soil organic carbon, limiting its mobility and the potential for leaching into groundwater.

Table 1: Estimated Physicochemical Properties and Predicted Environmental Distribution of this compound

Biodegradation Studies and Microbial Interactions with Ether Compounds

Direct studies on the biodegradation of this compound are not available in the reviewed scientific literature. However, research on other ether compounds provides insight into the potential microbial degradation pathways and influencing factors. The ether linkage (C-O-C) is known for its chemical stability and resistance to biological degradation compared to other functional groups like esters. nih.gov

Despite this stability, numerous microorganisms have been identified that can cleave ether bonds. nih.gov Bacteria from genera such as Rhodococcus, Pseudomonas, and Xanthobacter have demonstrated the ability to degrade various ether compounds, including both alkyl and aromatic ethers. nih.govnih.gov For instance, some Rhodococcus strains can utilize diethyl ether as a sole carbon and energy source, initiating the attack at the carbon atom adjacent to the ether oxygen. nih.gov The degradation of polybrominated diphenyl ethers (PBDEs) has also been observed with PCB-degrading bacteria like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400. ucanr.edu

The rate of biodegradation of ethers can be influenced by the length of the alkyl chains. In a study on a range of symmetric alkyl ethers (from diethyl to di-n-heptyl ether), the rate of oxidation by Rhodococcus sp. strain DEE5151 was found to decrease as the alkyl chain length increased. nih.gov This suggests that the large cetyl (C16) group of this compound may hinder microbial degradation, potentially leading to greater persistence in the environment compared to shorter-chain ethers. nih.gov

Aerobic conditions are generally more favorable for the biodegradation of ether compounds. iwaponline.com The initial step in the aerobic degradation of many ethers is often catalyzed by monooxygenase enzymes, which introduce a hydroxyl group, leading to an unstable hemiacetal that spontaneously cleaves the ether bond. nih.gov While anaerobic degradation of some ethers has been reported, it is typically a much slower process.

Table 2: Summary of Biodegradation Findings for Various Ether Compounds

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

The transformation of chemical compounds by light, known as photolysis or photochemical degradation, can be a significant environmental fate process, particularly in the atmosphere and sunlit surface waters.

In the atmosphere, the primary degradation pathway for most volatile organic compounds (VOCs) is through reaction with hydroxyl radicals (•OH) produced photochemically from ozone and water vapor. scielo.br Although this compound has low volatility, any portion that enters the atmosphere would be subject to this reaction. Saturated alkyl ethers react with •OH radicals via H-atom abstraction from the C-H bonds, with the reaction rate being faster for carbons adjacent to the ether oxygen. scielo.br For analogous compounds like propylene (B89431) glycol ethers, atmospheric half-lives due to this reaction are estimated to be in the range of hours. cir-safety.org The long alkyl chains of this compound provide many sites for •OH radical attack, likely leading to relatively rapid atmospheric degradation.

In aquatic systems, photochemical degradation can occur through two main mechanisms: direct photolysis, where the chemical itself absorbs sunlight and is transformed, and indirect photolysis, where other substances in the water (photosensitizers like dissolved organic matter) absorb light and produce reactive species (e.g., •OH, singlet oxygen) that then degrade the chemical. nih.gov

This compound, as a saturated alkyl ether, does not possess any chromophores that absorb light in the solar spectrum (wavelengths >290 nm). cdnsciencepub.com Therefore, direct photolysis in aquatic environments is expected to be negligible. However, indirect photolysis could contribute to its transformation in sunlit surface waters rich in dissolved organic matter. The reactive species generated by the organic matter can attack the ether, although the significance of this pathway compared to partitioning to sediment is likely to be minor given the compound's extreme hydrophobicity. Studies on chloroalkyl ethers show rapid photolysis for some structures, but this is highly dependent on the specific chemical bonds present. inchem.org

Table 3: Photochemical Degradation of Analogous Ether Compounds

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cetyl dimethylbutyl ether in a laboratory setting?

- Methodological Answer :

- Step 1 : Utilize the Williamson ether synthesis, reacting cetyl alcohol (1-hexadecanol) with a dimethylbutyl halide (e.g., 2-bromo-2-methylbutane) under alkaline conditions (e.g., NaOH or KOH) .

- Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent choice (e.g., toluene or THF) to enhance yield.

- Step 3 : Purify via fractional distillation or column chromatography to remove unreacted alcohols or halides. Validate purity using NMR or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify alkyl chain environments and ether linkage confirmation (δ 3.3–3.7 ppm for ether protons) .

- Infrared Spectroscopy (IR) : Confirm the absence of hydroxyl groups (no broad peak ~3200–3600 cm) and presence of C-O-C stretching (~1100 cm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace impurities and quantify purity using splitless injection modes .

Q. What are the critical safety considerations when handling this compound in experimental settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Ignition Control : Avoid sparks/open flames due to flammability (flash point ~40–60°C) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Storage : Keep in tightly sealed containers under inert gas (e.g., N) to prevent peroxide formation .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess the reproductive toxicity of this compound?

- Methodological Answer :

- Animal Models : Use OECD Guideline 443 (Extended One-Generation Reproductive Toxicity Study) with rodents. Administer doses orally (0.1–1000 mg/kg/day) over 10 weeks .

- Endpoints : Monitor sperm motility, ovarian follicle counts, and hormonal disruption (e.g., testosterone/estradiol levels) .

- Data Validation : Compare results with in vitro assays (e.g., placental cell viability tests) to identify mechanistic pathways .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicological data for this compound?

- Methodological Answer :

- Mechanistic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic rates (e.g., CYP450 activity) to in vivo exposure scenarios .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile discrepancies in NOAEL/LOAEL values .

- Tissue-Specific Studies : Conduct ex vivo organ culture experiments to assess metabolite accumulation in liver/kidney tissues .

Q. How do structural modifications in this compound influence its solubility and interaction with lipid bilayers in membrane studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model alkyl chain length and branching effects on membrane insertion using software like GROMACS .

- Experimental Validation : Use fluorescence anisotropy with DPH probes to measure changes in membrane fluidity .

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements to correlate hydrophobicity with self-assembly behavior .

Q. What computational models are suitable for predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : Apply EPI Suite™ to estimate biodegradation half-life (e.g., BIOWIN3) and bioaccumulation potential (log K) .

- Tropospheric Degradation : Simulate OH radical reaction pathways using AOPWIN to predict atmospheric lifetime .

- Aquatic Toxicity : Use ECOSAR to model acute/chronic effects on aquatic organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.